Miraluma
Description
Miraluma (generic: technetium Tc-99m sestamibi) is a radiopharmaceutical agent approved by the U.S. Food and Drug Administration (FDA) in 1997 for breast imaging . It is a lipophilic, cationic complex that mimics potassium ions (K+), enabling uptake by metabolically active tissues such as malignant cells . This compound is primarily used as a second-line diagnostic tool after inconclusive mammograms or in patients with dense breast tissue, palpable masses, or breast implants .
Imaging is performed using gamma cameras, with results available within 45 minutes of injection . This compound demonstrates a sensitivity of ~96% and specificity of ~60% for detecting breast malignancies, particularly in high-risk populations . However, uptake intensity alone cannot confirm malignancy, as equivocal results lack histological correlation .
Properties
Molecular Formula |
C36H66N6O6Tc |
|---|---|
Molecular Weight |
777.9 g/mol |
IUPAC Name |
1-isocyano-2-methoxy-2-methylpropane;technetium-99 |
InChI |
InChI=1S/6C6H11NO.Tc/c6*1-6(2,8-4)5-7-3;/h6*5H2,1-2,4H3;/i;;;;;;1+1 |
InChI Key |
KNMLZCYLMYOYBD-KTTJZPQESA-N |
Isomeric SMILES |
CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.[99Tc] |
Canonical SMILES |
CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.[Tc] |
Synonyms |
2-methoxyisobutylisonitrile RP 30 RP-30 |
Origin of Product |
United States |
Comparison with Similar Compounds
Cardiolite (Technetium Tc-99m Sestamibi)
Structural and Functional Similarities
Cardiolite shares the same active ingredient as Miraluma (Tc-99m sestamibi) and operates via identical mechanisms: mitochondrial uptake driven by K+ mimetic properties .
Key Differences
- Indication : Cardiolite is approved for myocardial perfusion imaging to assess coronary artery disease, while this compound is specialized for breast lesion evaluation .
- Imaging Protocols : Cardiac imaging requires stress testing and dynamic acquisition, whereas breast imaging focuses on static anatomical visualization .
- Radiation Dose : Both agents use low-dose gamma radiation, but administered activities differ based on target tissue (e.g., 10–30 mCi for breast vs. 8–40 mCi for cardiac studies) .
Table 1: this compound vs. Cardiolite
18F-Fluorodeoxyglucose (18F-FDG) PET
Functional and Diagnostic Contrasts 18F-FDG is a glucose analog used in positron emission tomography (PET) to detect hypermetabolic tumors. Unlike this compound, which relies on perfusion and mitochondrial activity, 18F-FDG highlights glycolytic activity .
Advantages and Limitations
- Sensitivity : 18F-FDG PET has higher sensitivity (>90%) for systemic metastasis detection and staging .
- Specificity : Reduced specificity in inflammatory conditions due to false-positive uptake .
- Cost and Accessibility : 18F-FDG PET is more expensive (~$2,000–$5,000) and less accessible than this compound ($400–$600) .
Table 2: this compound vs. 18F-FDG PET
Histopathological Correlation of this compound Uptake
Evidence from clinical studies highlights the correlation between this compound uptake and malignancy (Tables 9.0 and 10.0 in ):
- Normal Uptake: 78–81% associated with benign tissue.
- Low/Moderate/High Uptake : 79–83% linked to malignancy.
Table 3: this compound Uptake vs. Histology
| Uptake Intensity | Malignant Association | Benign Association |
|---|---|---|
| Normal | 19–22% | 78–81% |
| Low/Moderate/High | 79–83% | 17–21% |
Clinical Implications and Limitations
- Cardiolite : Gold standard for cardiac imaging but irrelevant for oncology .
- 18F-FDG PET : Superior for systemic evaluation but impractical for localized breast lesions due to cost and radiation .
Conclusion this compound remains a critical tool in breast imaging, particularly for high-risk populations. While it shares structural identity with Cardiolite, its clinical niche is distinct. Compared to 18F-FDG PET, this compound offers rapid, cost-effective imaging but lacks metabolic specificity. Future advancements may integrate hybrid modalities (e.g., PET/CT with sestamibi) to enhance diagnostic accuracy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
